4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4-position, an ethyl group at the 5-position, and a carboxylic acid group at the 2-position, with an additional hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethyl 2-aminomalonate with chloroacetic acid under acidic conditions. The reaction proceeds via the formation of an intermediate imidazole ring, followed by chlorination and ethylation.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The process involves the reaction of ethyl 2-aminomalonate with chloroacetic acid in the presence of a strong acid catalyst, followed by ethylation and purification steps.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, leading to a range of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some imidazole compounds have been reported to interact with targets via hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole compounds can be involved in a wide range of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds have been reported to have antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as pH and temperature. For example, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
Scientific Research Applications
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring. Similar compounds include:
4-Chloro-1H-imidazole: Lacks the ethyl group at the 5-position.
5-Ethyl-1H-imidazole-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
4-Chloro-5-methyl-1H-imidazole-2-carboxylic acid: Has a methyl group instead of an ethyl group at the 5-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2.ClH/c1-2-3-4(7)9-5(8-3)6(10)11;/h2H2,1H3,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFSWDERDAHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.